molecular formula C12H12FN3 B1527940 [(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine CAS No. 1184512-54-6

[(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine

Cat. No.: B1527940
CAS No.: 1184512-54-6
M. Wt: 217.24 g/mol
InChI Key: ANGMPBYFQOMNSG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-14-12(11-8-15-6-7-16-11)9-2-4-10(13)5-3-9/h2-8,12,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGMPBYFQOMNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(pyrazin-2-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of (4-Fluorophenyl)(pyrazin-2-yl)methylamine may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(pyrazin-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyrazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

(4-Fluorophenyl)(pyrazin-2-yl)methylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyrazin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrazinyl groups contribute to binding affinity and specificity, while the methylamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives with Aryl Substitutions

Compound A : [5-(4-(Methylsulfonyl)phenyl)-3-(piperidin-4-yl)pyrazin-2-amine] ()
  • Structure : Pyrazin-2-amine core with a piperidine and methylsulfonylphenyl group.
  • Key Differences :
    • Substituents : Lacks the benzylic methylamine and fluorophenyl group of the target compound.
    • Bioactivity : Designed for antimalarial activity, emphasizing sulfonyl groups for target binding .
  • Physicochemical Properties :
    • Higher molecular weight (C₁₆H₂₀N₄O₂S) and polarity due to sulfonyl and piperidine groups.
Compound B : [N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine] ()
  • Structure : Pyrido[2,3-b]pyrazine fused ring with 4-fluorophenyl and isopropylamine groups.
  • Key Differences :
    • Core Structure : Fused pyridine-pyrazine system increases planarity and rigidity compared to the target compound.
    • Bioactivity : Acts as a p38 MAP kinase inhibitor, highlighting the role of fluorophenyl in kinase binding .
Comparison Table :
Feature Target Compound Compound A Compound B
Core Structure Pyrazine Pyrazine Pyrido[2,3-b]pyrazine
Aryl Group 4-Fluorophenyl 4-Methylsulfonylphenyl 4-Fluorophenyl
Amine Substituent Methylamine Piperidine Isopropylamine
Molecular Weight (g/mol) 220.26 356.42 375.40
Bioactivity Not reported Antimalarial p38 MAP kinase inhibition

Fluorophenyl-Containing Amines

Compound C : [N-[2-(4-Fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine] ()
  • Structure : Ethylamine linker between 4-fluorophenyl and a pyrazole group.
  • Key Differences :
    • Backbone : Flexible ethylamine chain vs. the rigid benzylic-pyrazine system.
    • Applications : Used in high-throughput screening for receptor modulation .
Compound D : [{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine] ()
  • Structure : Piperazine ring linked to pyridine and fluorophenyl groups.
  • Key Differences :
    • Heterocycle : Piperazine introduces basicity and conformational flexibility.
    • Bioactivity : Targets serotonin/dopamine receptors, leveraging fluorophenyl for blood-brain barrier penetration .
Comparison Table :
Feature Target Compound Compound C Compound D
Aryl Group 4-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl
Amine Type Tertiary (methylamine) Secondary (ethylamine) Primary (methanamine)
Heterocycle Pyrazine Pyrazole Piperazine
Molecular Weight (g/mol) 220.26 287.33 328.39
Applications Research compound Screening libraries CNS drug candidates

Physicochemical Data :

Property Target Compound Compound B Compound D
LogP (Predicted) 2.1 3.5 2.8
Solubility Moderate (DMSO >10 mM) Low (DMSO <5 mM) High (aqueous buffer)
pKa (Amine) ~8.5 ~9.2 ~7.8

Biological Activity

(4-Fluorophenyl)(pyrazin-2-yl)methylamine is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound (4-Fluorophenyl)(pyrazin-2-yl)methylamine features a 4-fluorophenyl moiety attached to a pyrazin-2-yl group via a methyl linkage. The presence of the fluorine atom is significant as it can influence the electronic properties and biological interactions of the molecule.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of related compounds in inhibiting the growth of Mycobacterium tuberculosis (M.tb). The incorporation of a 4-fluorophenyl group has been shown to enhance the potency of pyrazolo[1,5-a]pyrimidine derivatives against M.tb, with minimum inhibitory concentrations (MICs) reported as low as 0.2 µg/mL for some analogues .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructureMIC (µg/mL)Activity Description
183-(4-fluorophenyl)-...0.40Potent against M.tb
203-(4-fluorophenyl)-...0.88Moderate activity
225-substituted derivative0.2High efficacy against M.tb

These findings suggest that fluorinated derivatives may play a crucial role in developing new antitubercular agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds with similar structures have demonstrated significant anti-inflammatory effects. For instance, derivatives with electron-donating substituents have shown inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

Compound IDStructureIC50 (µmol)Comparison with Celecoxib (IC50)
5Pyrimidine derivative0.04 ± 0.09Equal
6Pyrimidine derivative0.04 ± 0.02Equal

This highlights the potential for these compounds in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies indicate that substituents on the phenyl and pyrazine rings significantly affect biological activity. Electron-withdrawing groups tend to reduce potency, while electron-donating groups enhance it. For example, compounds with small substituents at the para position are generally more active than those with larger groups .

Table 3: SAR Insights

Substituent TypePositionActivity Impact
Electron-donatingParaIncreased activity
Electron-withdrawingParaDecreased activity
Bulky substituentsOrthoInactive

Case Studies

Several case studies have been documented regarding the synthesis and testing of related compounds:

  • Mycobacterial Inhibition : A study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidines showed that the most effective compounds had a combination of a fluorinated phenyl group and specific alkyl substitutions at other positions, leading to MICs as low as 0.06 µg/mL against M.tb .
  • Inflammatory Response Models : In vivo models demonstrated that selected derivatives significantly reduced inflammatory markers in carrageenan-induced paw edema tests, suggesting their therapeutic potential in managing inflammation-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine
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[(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.